molecular formula C21H22ClFN2O2 B4892726 N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide

N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide

Cat. No. B4892726
M. Wt: 388.9 g/mol
InChI Key: ONFFPRVEMZCMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide, commonly known as CFM-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CFM-2 is a potent inhibitor of the protease enzyme, calpain, which is involved in various cellular processes, including cell migration, proliferation, and apoptosis.

Mechanism of Action

CFM-2 exerts its effects by inhibiting calpain, a calcium-dependent protease enzyme that is involved in various cellular processes. Calpain is activated by an increase in intracellular calcium levels, which leads to the cleavage of various substrates, including cytoskeletal proteins, signaling molecules, and transcription factors. CFM-2 binds to the active site of calpain, preventing it from cleaving its substrates and thereby inhibiting its activity. This leads to a reduction in cellular processes that are dependent on calpain activity.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects. In cancer cells, CFM-2 induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In neurodegenerative diseases, CFM-2 prevents neuronal death by reducing oxidative stress and inflammation. In cardiovascular diseases, CFM-2 reduces myocardial infarct size by inhibiting cell death pathways and improving cardiac function.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for calpain, which makes it a useful tool for studying calpain-dependent cellular processes. Another advantage is its availability and affordability, which makes it accessible to researchers. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential off-target effects, which can complicate data interpretation.

Future Directions

CFM-2 has several potential future directions for research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to optimize its synthesis method to improve yield, purity, and solubility. Additionally, future research can focus on developing more potent and selective calpain inhibitors based on CFM-2's structure. Finally, CFM-2 can be used as a tool to study the role of calpain in various cellular processes and diseases.

Synthesis Methods

The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 4-fluorobenzamide with 2-chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-(4-fluorobenzoyl)acetamide. The intermediate is then reacted with piperidine and formaldehyde to form N-(1-((2-chlorophenyl)acetyl)-3-piperidinyl)methyl)-4-fluorobenzamide, which is the final product. The synthesis method of CFM-2 has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Due to its ability to inhibit calpain, CFM-2 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. CFM-2 has also been shown to have neuroprotective effects by preventing neuronal death in neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, CFM-2 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

properties

IUPAC Name

N-[[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O2/c22-19-6-2-1-5-17(19)12-20(26)25-11-3-4-15(14-25)13-24-21(27)16-7-9-18(23)10-8-16/h1-2,5-10,15H,3-4,11-14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFFPRVEMZCMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide

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